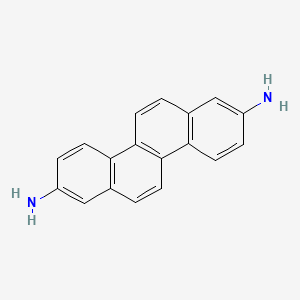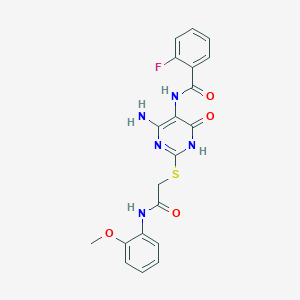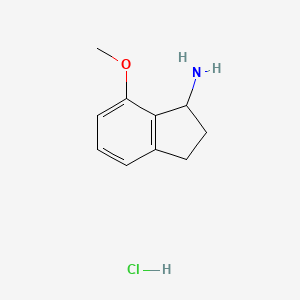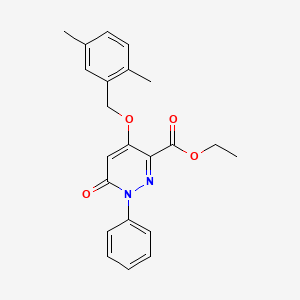
2,8-Diaminochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of two amino groups at the 2 and 8 positions on the chrysene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminochrysene typically involves the nitration of chrysene to produce 2,8-dinitrochrysene, followed by reduction to yield the desired diamino compound. One common method involves the use of nitric acid for nitration, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd-C) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Diaminochrysene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrazine hydrate, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: 2,8-Dinitrochrysene.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Halogenated or sulfonated chrysene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,8-Diaminochrysene exerts its effects, particularly its anticancer properties, involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption ultimately results in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
- 6,12-Diaminochrysene
- 2,6-Diaminoanthracene
- 2,7-Diaminophenanthrene
Comparison: 2,8-Diaminochrysene is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 6,12-Diaminochrysene, this compound exhibits different electronic properties and steric effects, leading to distinct interactions with biological targets. Similarly, its reactivity differs from that of 2,6-Diaminoanthracene and 2,7-Diaminophenanthrene, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
chrysene-2,8-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDLNWEWQZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)


![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)
![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)
![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454187.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)
